molecular formula C12H22F6N4O5 B12432602 hDDAH-1-IN-1 TFA

hDDAH-1-IN-1 TFA

Cat. No.: B12432602
M. Wt: 416.32 g/mol
InChI Key: XIZCXZOQUJTQLD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of hDDAH-1-IN-1 TFA involves several steps, starting with the preparation of the core structure followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

hDDAH-1-IN-1 TFA undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

hDDAH-1-IN-1 TFA has several scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of hDDAH-1 and its effects on nitric oxide production.

    Biology: Helps in understanding the role of hDDAH-1 in various biological processes, including cardiovascular function and endothelial cell regulation.

    Medicine: Investigated for its potential therapeutic applications in conditions related to nitric oxide dysregulation, such as hypertension and cardiovascular diseases.

Mechanism of Action

hDDAH-1-IN-1 TFA exerts its effects by selectively inhibiting the catalytic site of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). This inhibition prevents the metabolism of asymmetric dimethylarginine (ADMA), leading to increased levels of ADMA and reduced production of nitric oxide. The molecular targets involved include the active site of hDDAH-1, where the compound binds and inhibits its enzymatic activity .

Comparison with Similar Compounds

hDDAH-1-IN-1 TFA is unique due to its high selectivity and potency as a non-amino acid inhibitor of hDDAH-1. Similar compounds include:

In comparison, this compound stands out due to its non-amino acid structure and high selectivity for the catalytic site of hDDAH-1, making it a valuable tool for research .

Properties

Molecular Formula

C12H22F6N4O5

Molecular Weight

416.32 g/mol

IUPAC Name

2-(4-aminobutyl)-1-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H20N4O.2C2HF3O2/c1-13-7-6-12-8(10)11-5-3-2-4-9;2*3-2(4,5)1(6)7/h2-7,9H2,1H3,(H3,10,11,12);2*(H,6,7)

InChI Key

XIZCXZOQUJTQLD-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=NCCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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